3-Amino-4-(4-iodophenyl)butyric Acid

Catalog No.
S12748234
CAS No.
M.F
C10H12INO2
M. Wt
305.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(4-iodophenyl)butyric Acid

Product Name

3-Amino-4-(4-iodophenyl)butyric Acid

IUPAC Name

3-amino-4-(4-iodophenyl)butanoic acid

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

InChI

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

JZJBJZHUZJDMMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I

3-Amino-4-(4-iodophenyl)butyric acid is a chemical compound notable for its unique structure and properties. It features an amino group attached to a butyric acid backbone, along with a para-iodophenyl substituent. This compound is significant in both synthetic organic chemistry and biological research due to its functional groups that facilitate various

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, often yielding carboxylic acids or ketones as products.
  • Reduction: The iodophenyl group can be reduced to form different functional groups, utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The iodophenyl group is susceptible to substitution reactions, which can introduce various groups using palladium-catalyzed cross-coupling methods such as Suzuki and Sonogashira reactions.

The compound exhibits significant biological activity, particularly in the context of protein-ligand interactions and enzyme inhibition. The iodophenyl group enhances binding affinity to specific proteins, making it a valuable tool in biological assays. Its amino group participates in hydrogen bonding, further stabilizing these interactions.

The synthesis of 3-Amino-4-(4-iodophenyl)butyric acid typically involves several steps:

  • Protection of the Amino Group: The amino group is often protected using a tert-butyloxycarbonyl (Boc) group.
  • Iodination: The protected amino acid undergoes iodination to introduce the iodophenyl group.
  • Deprotection: The Boc protecting group is removed to yield the final product, which may be converted into its hydrochloride salt for stability and solubility.

Industrial production utilizes similar methods but optimizes conditions for higher yields and purity, employing techniques like crystallization and chromatography.

3-Amino-4-(4-iodophenyl)butyric acid serves multiple applications:

  • Chemistry: It acts as a building block in synthesizing more complex molecules.
  • Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
  • Industry: It finds use in producing specialty chemicals and pharmaceuticals.

The interaction studies of 3-Amino-4-(4-iodophenyl)butyric acid focus on its binding affinities with various proteins. For instance, the presence of the iodophenyl moiety allows for strong interactions with target proteins, which can be quantitatively assessed using techniques like fluorescence anisotropy and surface plasmon resonance. These studies help elucidate the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3-Amino-4-(4-iodophenyl)butyric acid:

Compound NameStructural FeaturesUnique Aspects
4-(4-Iodophenyl)butanoic acidLacks the amino groupUsed primarily in synthetic chemistry
4-Iodobenzenebutanoic acidSimilar backbone but different substituentsOften employed in various organic syntheses
3-Amino-4-(phenyl)butyric acidContains a phenyl group instead of iodophenylLess potent in specific protein interactions

Uniqueness

3-Amino-4-(4-iodophenyl)butyric acid is unique due to its combination of both amino and iodophenyl groups, which provides versatility in applications across synthetic chemistry and biological research. This dual functionality enhances its reactivity and binding capabilities compared to similar compounds.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.99128 g/mol

Monoisotopic Mass

304.99128 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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